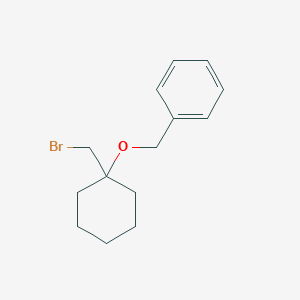

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

Description

Properties

Molecular Formula |

C14H19BrO |

|---|---|

Molecular Weight |

283.20 g/mol |

IUPAC Name |

[1-(bromomethyl)cyclohexyl]oxymethylbenzene |

InChI |

InChI=1S/C14H19BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |

InChI Key |

SHJYBKWQIATTFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CBr)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclohexyl Methyl Bromide Intermediate

Objective: To generate (1-(Bromomethyl)cyclohexyl) as a key intermediate.

- Starting Material: Cyclohexanol derivatives, such as cyclohexane-1,1-dimethanol or cyclohexanol itself.

- Reaction: Bromination of the methyl groups attached to the cyclohexyl ring.

a. Bromomethylation of cyclohexanol derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride or dichloromethane.

b. Alternatively, direct bromination of methyl groups on cyclohexane rings via free radical mechanisms, often employing NBS with a radical initiator under controlled conditions.

Cyclohexane-1,1-dimethanol + NBS → (1-(Bromomethyl)cyclohexyl) bromide

Formation of the Ether Linkage

Objective: To connect the bromomethyl cyclohexyl fragment with benzene via an ether linkage.

- Preparation of Benzyl Alcohol Derivatives: Using phenol or benzyl alcohol as starting materials.

- Reaction: Williamson ether synthesis, involving nucleophilic substitution of phenolate ions with bromomethyl cyclohexyl intermediates.

a. Generate phenolate ion by deprotonating benzene derivatives with a strong base like potassium carbonate or sodium hydride.

b. React phenolate with the bromomethyl cyclohexyl bromide under anhydrous conditions to form the ether linkage.

Phenolate + (1-(Bromomethyl)cyclohexyl) bromide → (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

Final Functionalization and Purification

- Purification: Column chromatography, recrystallization, or distillation to isolate the pure compound.

- Notes: Careful control of reaction conditions (temperature, solvent, stoichiometry) enhances yield and purity.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Key Reaction | Yield/Remarks |

|---|---|---|---|---|

| 1 | Cyclohexanol derivatives | NBS, radical initiator, solvent | Bromomethylation | Moderate to high yield, selective bromination |

| 2 | Phenol or benzyl alcohol | Base (K2CO3), anhydrous solvent | Williamson ether synthesis | High efficiency, mild conditions |

| 3 | Purification | Chromatography or recrystallization | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include substituted benzyl derivatives.

Oxidation: Products include benzyl alcohols or benzyl ketones.

Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The oxygen bridge in the molecule provides stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Key Observations :

- The carboxylate ester in introduces polarity, affecting solubility and reaction pathways (e.g., hydrolysis vs. alkylation).

Brominated Benzene Derivatives with Ether Linkages

Key Observations :

Key Observations :

- Brominated compounds universally require stringent safety protocols, including PPE and proper ventilation.

- The target compound’s hazards are inferred from structurally related substances ().

Biological Activity

The compound (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene , also known as bromomethylcyclohexyl benzyl ether , is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound, particularly the presence of the bromomethyl group, may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 321.24 g/mol. The compound features a benzene ring bonded to a cyclohexyl group, which is further substituted with a bromomethyl group. This substitution plays a crucial role in determining the compound's biological activity.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding due to the presence of the bromine atom. This interaction can enhance the compound's binding affinity to various biological macromolecules, such as proteins and enzymes.

Key Biological Interactions:

- Halogen Bonding : The bromine atom can form specific interactions with electron-rich sites on biomolecules, potentially influencing their activity.

- π-π Interactions : The aromatic benzene ring may engage in π-π stacking interactions with nucleobases or aromatic amino acids, affecting cellular processes.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and selectivity of this compound against various cancer cell lines. The results indicate that this compound exhibits selective cytotoxic effects, particularly against certain types of T-lymphoblastic cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| CCRF-CEM | 5.0 | High |

| MOLT-4 | 7.2 | Moderate |

| Jurkat | 6.5 | Moderate |

| HeLa S3 | >10 | Low |

| HepG2 | >10 | Low |

Case Studies

- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry investigated the effects of various brominated compounds on cancer cell lines. This compound was shown to have a notable cytotoxic effect on T-lymphoblastic cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Mechanistic Insights : Research involving molecular dynamics simulations provided insights into how this compound interacts with target enzymes at the molecular level. These studies highlighted the importance of halogen bonding and π-π interactions in mediating biological activity .

Applications in Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development, particularly as a lead compound for designing new anticancer agents. Its ability to selectively target certain cancer cell lines while sparing normal cells is particularly advantageous.

Potential Future Research Directions

- Optimization of Derivatives : Investigating derivatives of this compound may lead to compounds with enhanced potency and selectivity.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in live models.

- Mechanistic Studies : Further elucidation of the precise mechanisms by which this compound exerts its biological effects will be critical for its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.